

# A Head-to-Head Clinical Trial Comparison of SMA Therapies

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## Compound of Interest

Compound Name: *Spinraza*

Cat. No.: *B3181795*

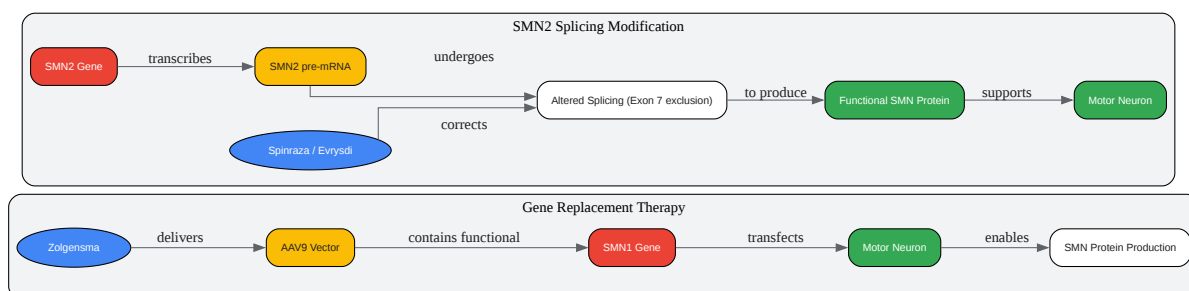
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A detailed guide for researchers and drug development professionals on the comparative efficacy and safety of Zolgensma (onasemnogene abeparvovec), **Spinraza** (nusinersen), and Evrysdi (risdiplam) in the treatment of Spinal Muscular Atrophy (SMA).

This guide provides a comprehensive analysis of the available clinical trial data for the three leading therapies for Spinal Muscular Atrophy (SMA). While direct head-to-head trials are limited, this document synthesizes findings from pivotal clinical studies, indirect treatment comparisons, and meta-analyses to offer an objective comparison for the scientific community.

## Therapeutic Mechanisms of Action

The three approved therapies for SMA employ distinct biological strategies to address the underlying genetic cause of the disease: the deficiency of the Survival Motor Neuron (SMN) protein. Zolgensma utilizes a gene replacement approach, while **Spinraza** and Evrysdi act as SMN2 splicing modifiers.<sup>[1]</sup>



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**Caption:** Mechanisms of Action for SMA Therapies.

## Quantitative Comparison of Clinical Trial Data

The following tables summarize key efficacy and safety data from the pivotal clinical trials of Zolgensma, **Spinraza**, and Evrysdi. It is important to note that these trials had different patient populations and endpoints, making direct comparisons challenging.

Table 1: Efficacy in Infantile-Onset SMA (Type 1)

Outcome Measure	Zolgensma (STR1VE/START)	Spinraza (ENDEAR)	Evrysdi (FIREFISH)
Survival Rate	95% <a href="#">[2]</a>	60% <a href="#">[2]</a>	86% <a href="#">[2]</a>
Ventilation-Free Survival	Zolgensma was the only treatment to reduce the number of patients requiring ventilatory support. <a href="#">[2]</a>	Not explicitly stated in snippets.	81% of children were alive without needing permanent ventilation after five years of treatment. <a href="#">[3]</a>
Motor Milestone Achievement (Sitting Unassisted)	59% able to sit independently for >30 seconds. <a href="#">[1]</a>	A majority of treated infants achieved head control, rolling abilities, and were able to sit without support for at least 30 seconds. <a href="#">[4]</a>	59% could sit without support for 30 seconds after five years of treatment. <a href="#">[3]</a> <a href="#">[5]</a>
CHOP INTEND Score Improvement	Rapid and sustained improvement in motor function. <a href="#">[4]</a>	Significant improvements in motor milestones. <a href="#">[4]</a>	186% higher rate of achieving a $\geq 4$ -point improvement compared with nusinersen. <a href="#">[6]</a>

Table 2: Efficacy in Later-Onset SMA (Type 2 &amp; 3)

Outcome Measure	Spinraza (CHERISH)	Evrysdi (SUNFISH)
Change in HFMSE Score	Mean increase of 3.9 points from baseline at 15 months. <a href="#">[7]</a>	Statistically significant improvement in HFMSE score (WMD: 0.87). <a href="#">[8]</a>
Motor Function Improvement	Clinically meaningful improvements in motor function were seen at 15 months. <a href="#">[7]</a>	Showed a statistically significant improvement in MFM32. <a href="#">[8]</a>

Table 3: Overview of Safety Profiles

Adverse Events	Zolgensma	Spinraza	Evrysdi
Common Side Effects	Elevated liver enzymes, vomiting, thrombocytopenia, elevated troponin-I.[4]	Respiratory infections, constipation, headache, back pain, post-lumbar puncture syndrome.[4]	Fever, diarrhea, rash, mouth ulcers, joint pain, urinary tract infections.[9]
Serious Adverse Events	Potential for liver damage.	Complications associated with repeated spinal injections.	The overall adverse event profile was reflective of the underlying disease. [10]

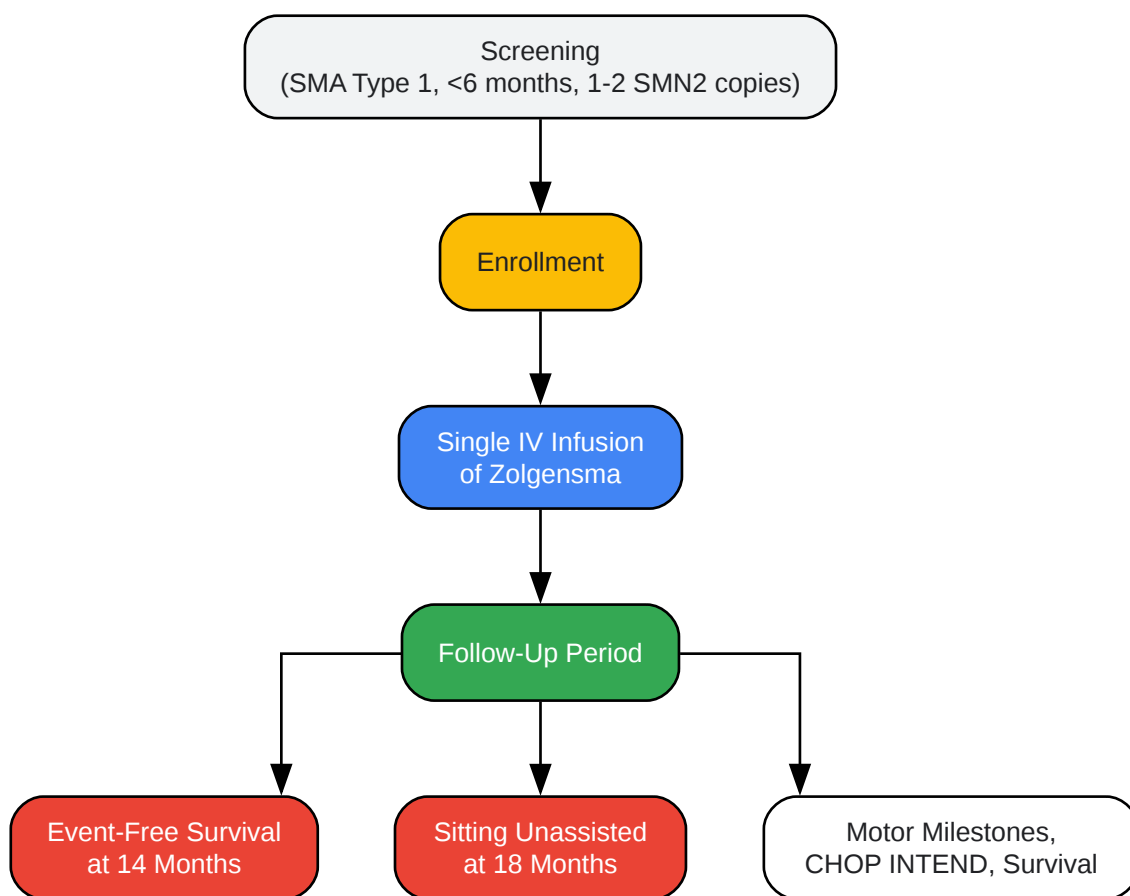
## Experimental Protocols of Key Clinical Trials

Detailed methodologies are crucial for interpreting clinical trial outcomes. Below are summaries of the protocols for the pivotal trials of each therapy.

### Zolgensma (onasemnogene abeparvovec)

STR1VE Trial:

- Design: A Phase 3, open-label, single-arm, single-dose, multicenter trial.[1]
- Patient Population: Infants with SMA Type 1 who were less than 6 months of age at the time of gene therapy, with one or two copies of the SMN2 gene.
- Primary Outcome Measures:
  - Event-free survival at 14 months of age.
  - The ability to sit independently for more than 30 seconds at 18 months of age.[1]
- Key Efficacy Endpoints: Achievement of developmental motor milestones, change from baseline in CHOP INTEND score, and survival.



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**Caption:** Zolgensma STR1VE Trial Workflow.

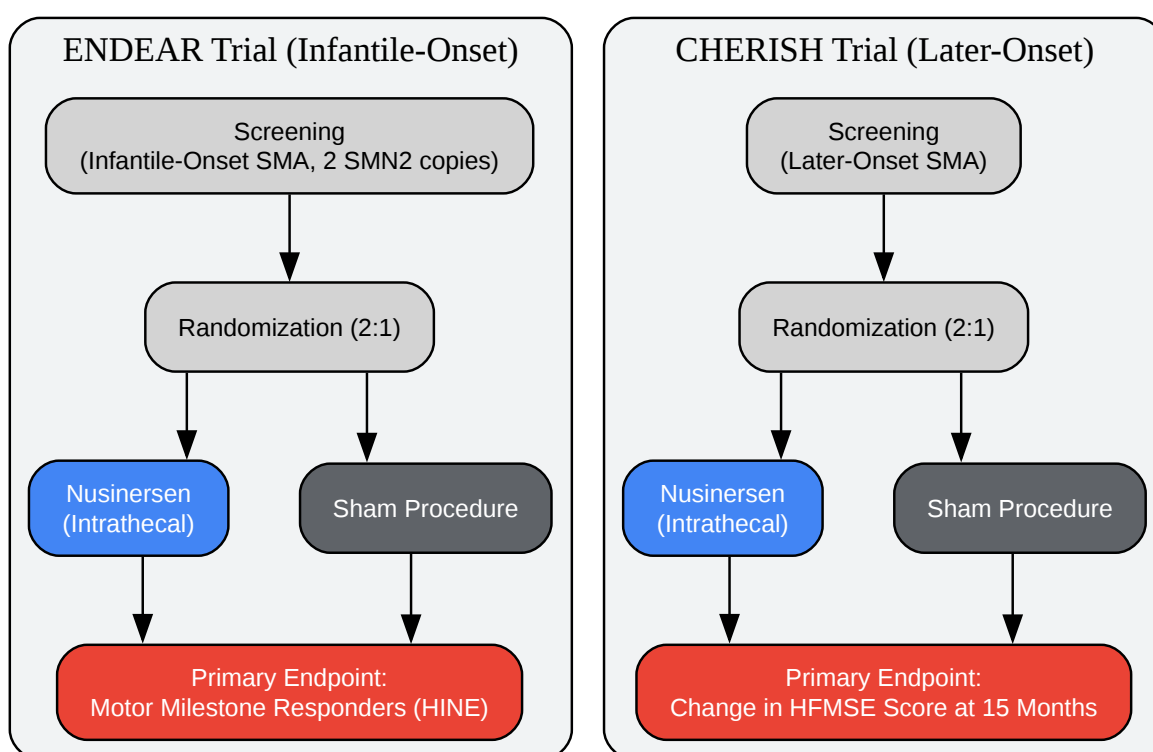
## Spinraza (nusinersen)

ENDEAR Trial:

- Design: A Phase 3, randomized, double-blind, sham-controlled trial.[9]
- Patient Population: Infants with infantile-onset SMA (symptom onset before 6 months of age) and two copies of the SMN2 gene.[9]
- Intervention: Intrathecal injections of nusinersen or a sham procedure.
- Primary Outcome Measure: The proportion of motor milestone responders as measured by the Hammersmith Infant Neurological Examination (HINE).

CHERISH Trial:

- Design: A Phase 3, randomized, double-blind, sham-controlled study.[7]
- Patient Population: Children with later-onset SMA (symptom onset after 6 months of age).[7]
- Intervention: Intrathecal injections of nusinersen or a sham procedure.
- Primary Outcome Measure: Change from baseline in the Hammersmith Functional Motor Scale-Expanded (HFMSE) score at 15 months.[7]



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**Caption: Spinraza Pivotal Trial Workflows.**

## Evrysdi (risdiplam)

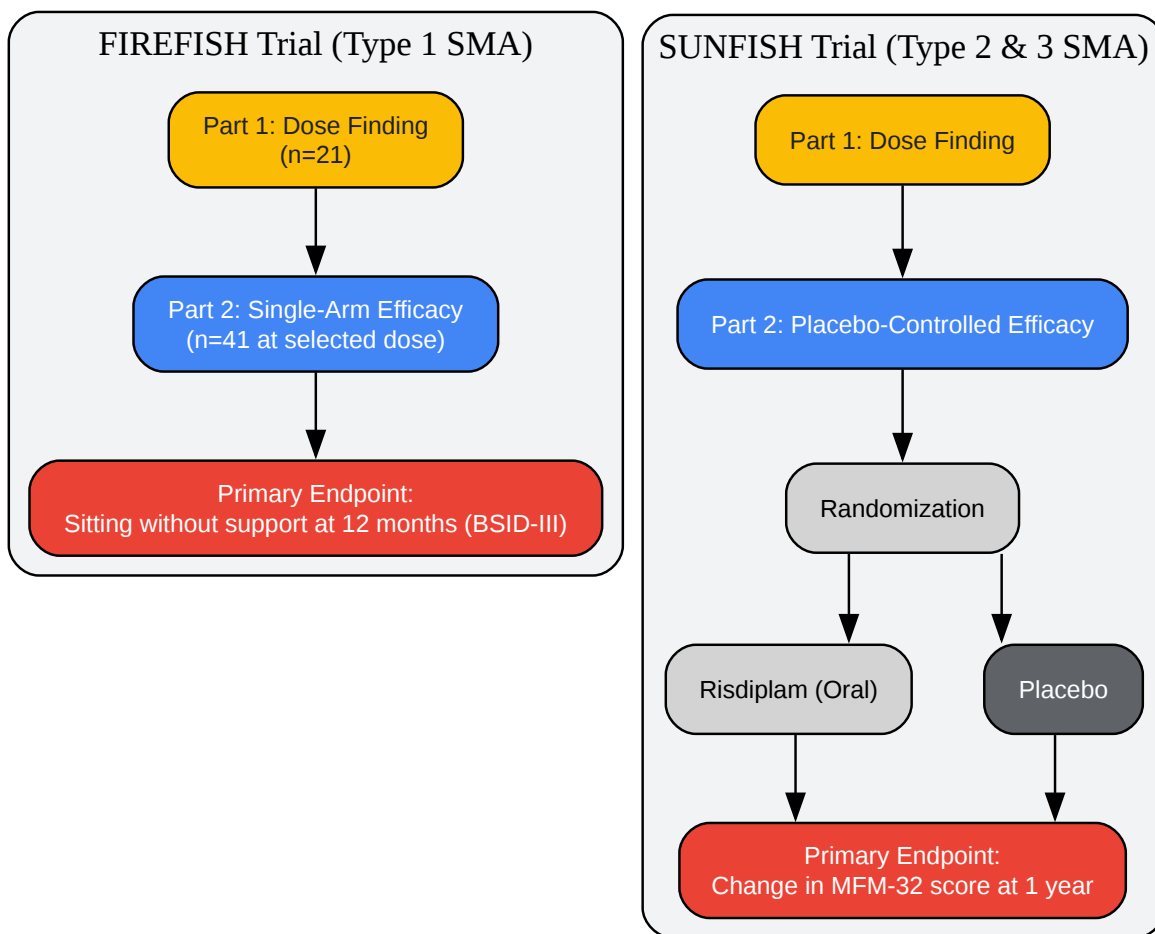
FIREFISH Trial:

- Design: An open-label, two-part pivotal clinical trial.[5][6] Part 1 was a dose-finding study, and Part 2 was a single-arm study at the selected dose.[5]

- Patient Population: Infants aged 2 to 7 months with Type 1 SMA.[6]
- Primary Outcome Measure (Part 2): The proportion of infants sitting without support for at least 5 seconds at 12 months, as measured by the Gross Motor Scale of the Bayley Scales of Infant and Toddler Development–Third Edition (BSID-III).[5]

#### SUNFISH Trial:

- Design: A two-part, double-blind, placebo-controlled pivotal study.[4] Part 1 determined the dose for the confirmatory Part 2.
- Patient Population: Individuals aged 2-25 years with Type 2 or 3 SMA.[4]
- Primary Outcome Measure (Part 2): Change from baseline in the Motor Function Measure 32 (MFM-32) scale after one year of treatment compared to placebo.[4]



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**Caption:** Evrysdi Pivotal Trial Workflows.

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## References

- 1. [m.youtube.com](https://m.youtube.com) [m.youtube.com]
- 2. Nusinersen Clinical Trials and Their Results – SMAUK [smauk.org.uk]



- 3. [spinrazahcp.com](https://spinrazahcp.com) [[spinrazahcp.com](https://spinrazahcp.com)]
- 4. [roche.com](https://roche.com) [[roche.com](https://roche.com)]
- 5. [roche.com](https://roche.com) [[roche.com](https://roche.com)]
- 6. Learn About The Evrysdi® (risdiplam) Clinical Trial Overview | Official Patient Site [[evrysdi.com](https://evrysdi.com)]
- 7. [biogenlinc.co.uk](https://biogenlinc.co.uk) [[biogenlinc.co.uk](https://biogenlinc.co.uk)]
- 8. Risdiplam Clinical Trials and Their Results – SMAUK [[smauk.org.uk](https://smauk.org.uk)]
- 9. Safety and efficacy of nusinersen in spinal muscular atrophy: The EMBRACE study - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 10. [google.com](https://google.com) [[google.com](https://google.com)]
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